Pentostatine

Vue d'ensemble

Description

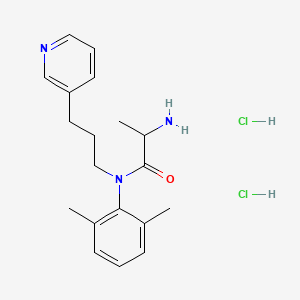

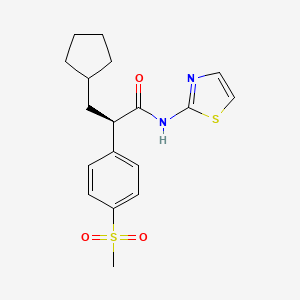

La Pentostatine, également connue sous le nom de Déoxycoformycine, est un médicament anticancéreux de chimiothérapie. Elle est classée comme un analogue de la purine, qui est un type d'antimetabolite. La this compound mime le nucléoside adénosine et inhibe l'enzyme adénosine désaminase, interférant avec la capacité de la cellule à traiter l'ADN. Ce composé est principalement utilisé pour traiter la leucémie à tricholeucocytes et s'est avéré efficace pour traiter d'autres malignités lymphoprolifératives .

Mécanisme D'action

Target of Action

Pentostatin’s primary target is the enzyme adenosine deaminase (ADA) . ADA is found in cells of the lymphoid system, with T-cells having higher ADA activity than B-cells . ADA plays a crucial role in purine metabolism, converting adenosine to inosine .

Mode of Action

Pentostatin acts as a potent transition state inhibitor of ADA . By inhibiting ADA, it prevents the deamination of adenosine to inosine . This leads to the accumulation of deoxyadenosine (dAdo) and deoxyadenosine 5′-triphosphate (dATP), resulting in a reduction of purine metabolism . The disruption of purine metabolism blocks DNA synthesis and leads to cell death .

Biochemical Pathways

The inhibition of ADA by Pentostatin affects the purine salvage pathway . In this pathway, purine nucleoside phosphorylase (PNPs) catalyze the conversion of inosine (Ino) and guanosine (Guo) to their respective monophosphates . Pentostatin’s action disrupts this pathway, leading to an imbalance in the purine pool and increased DNA damage .

Pharmacokinetics

These parameters show to what extent a molecule is similar to molecules with suitable ADME properties .

Result of Action

The molecular effect of Pentostatin’s action is the disruption of DNA synthesis due to the inhibition of ADA . On a cellular level, this leads to cell death . Pentostatin has been found to have immunosuppressive activity and is effective in the treatment of many lymphoproliferative malignancies, particularly hairy-cell leukemia .

Applications De Recherche Scientifique

Pentostatin has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study nucleoside analogs and their interactions with enzymes.

Biology: Pentostatin’s ability to inhibit adenosine deaminase makes it a valuable tool for studying the role of this enzyme in various biological processes.

Medicine: Beyond treating hairy cell leukemia, pentostatin is used in combination therapies for chronic lymphocytic leukemia and graft-versus-host disease. It has also shown potential in treating other malignancies and autoimmune disorders.

Industry: The fermentation process for pentostatin production has been optimized for industrial-scale manufacturing, making it a commercially viable product .

Analyse Biochimique

Biochemical Properties

Pentostatin mimics the nucleoside adenosine and inhibits the enzyme adenosine deaminase (ADA), which is most active in cells of the lymphoid system . This interaction with ADA is crucial for its function. T-cells have higher ADA activity than B-cells, and T-cell malignancies have higher activity than B-cell malignancies .

Cellular Effects

Pentostatin exerts its effects on various types of cells, particularly those involved in lymphoproliferative malignancies . It interferes with the cell’s ability to process DNA, which is particularly impactful on cancer cells that generally divide more often than healthy cells . This interference with DNA processing influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pentostatin works at the molecular level by inhibiting ADA, preventing the deamination of adenosine to inosine . This results in an accumulation of deoxyadenosine (dAdo) and deoxyadenosine 5′-triphosphate (dATP), leading to a reduction of purine metabolism which blocks DNA synthesis and leads to cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pentostatin can change over time. The drug is primarily hepatic, but only small amounts are metabolized . Following a single dose, approximately 90% of the dose was excreted in the urine as unchanged pentostatin and/or metabolites .

Dosage Effects in Animal Models

In animal models, the effects of Pentostatin can vary with different dosages. For instance, in mice, the LD50 (the lethal dose that kills 50% of the test subjects) is 128 mg/kg . Side effects include lethargy, rash, fatigue, nausea, and myelosuppression .

Metabolic Pathways

Pentostatin is involved in the purine metabolic pathway, where it inhibits ADA, leading to an accumulation of dAdo and dATP . This accumulation disrupts purine metabolism, blocking DNA synthesis, and leading to cell death .

Transport and Distribution

Pentostatin is distributed rapidly to all body tissues . It distributes relatively poorly into the cerebrospinal fluid, with peak concentrations averaging approximately 10% of concurrent plasma concentrations .

Subcellular Localization

The subcellular localization of Pentostatin is primarily within the cytoplasm of the cell, where it interacts with ADA to exert its effects . The exact subcellular localization and any effects on its activity or function may vary depending on the specific cell type and the presence of other interacting biomolecules.

Méthodes De Préparation

La Pentostatine est produite par des procédés de fermentation impliquant des espèces d'actinomycètes et de champignons. La voie de biosynthèse de la this compound a été élucidée, révélant qu'il s'agit d'un antibiotique nucléosidique avec une structure cyclique 1,3-diazo. Les méthodes de production industrielle impliquent l'optimisation des conditions de fermentation et l'emploi de stratégies d'amélioration des souches telles que la mutagenèse par plasma atmosphérique et à température ambiante et l'ingénierie des ribosomes .

Analyse Des Réactions Chimiques

La Pentostatine subit diverses réactions chimiques, notamment l'oxydation et la réduction. Une réaction notable est la conversion de la 8'-céto-pentostatine en this compound par la réductase NADPH. Les réactifs couramment utilisés dans ces réactions comprennent le NADPH et d'autres agents réducteurs. Le principal produit formé à partir de ces réactions est la this compound elle-même .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les analogues de nucléosides et leurs interactions avec les enzymes.

Biologie : La capacité de la this compound à inhiber l'adénosine désaminase en fait un outil précieux pour étudier le rôle de cette enzyme dans divers processus biologiques.

Médecine : Au-delà du traitement de la leucémie à tricholeucocytes, la this compound est utilisée dans des thérapies combinées pour la leucémie lymphoïde chronique et la maladie du greffon contre l'hôte. Elle a également montré un potentiel pour traiter d'autres cancers et maladies auto-immunes.

Industrie : Le processus de fermentation pour la production de this compound a été optimisé pour la fabrication à l'échelle industrielle, ce qui en fait un produit commercialement viable .

5. Mécanisme d'action

La this compound exerce ses effets en inhibant l'enzyme adénosine désaminase. Cette inhibition empêche la désamination de l'adénosine en inosine, conduisant à l'accumulation de désoxyadénosine et de désoxyadénosine triphosphate. Ces composés interfèrent avec la synthèse de l'ADN et la division cellulaire, entraînant finalement la mort cellulaire. L'activité la plus importante de l'adénosine désaminase se retrouve dans les cellules du système lymphoïde, ce qui rend la this compound particulièrement efficace contre les malignités lymphoïdes .

Comparaison Avec Des Composés Similaires

La Pentostatine est unique parmi les inhibiteurs de l'adénosine désaminase en raison de son inhibition puissante de l'état de transition. Des composés similaires comprennent la cladribine, qui est également utilisée pour traiter la leucémie à tricholeucocytes. Les deux médicaments inhibent l'adénosine désaminase, mais la this compound a une structure chimique et un mécanisme d'action distincts qui la rendent particulièrement efficace dans certains contextes cliniques .

Composés similaires

- Cladribine

- Acide chlorogénique (comme inhibiteur naturel)

- Quercetine (comme inhibiteur naturel)

La structure unique de la this compound et son inhibition puissante de l'adénosine désaminase la distinguent des autres composés, ce qui en fait un agent thérapeutique précieux en oncologie .

Propriétés

Numéro CAS |

53910-25-1 |

|---|---|

Formule moléculaire |

C11H16N4O4 |

Poids moléculaire |

268.27 g/mol |

Nom IUPAC |

(8R)-3-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-4H-imidazo[4,5-d][1,3]diazepin-8-ol |

InChI |

InChI=1S/C11H16N4O4/c16-3-8-6(17)1-9(19-8)15-5-14-10-7(18)2-12-4-13-11(10)15/h4-9,16-18H,1-3H2,(H,12,13)/t6-,7+,8+,9?/m0/s1 |

Clé InChI |

FPVKHBSQESCIEP-VCWZQCKKSA-N |

SMILES |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

SMILES isomérique |

C1[C@@H]([C@H](OC1N2C=NC3=C2NC=NC[C@H]3O)CO)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2NC=NCC3O)CO)O |

Apparence |

Solid powder |

Color/Form |

White crystals from methanol/water White to off-white solid |

melting_point |

220-225 °C Mp: also reported as 204-209.5 °C with darkening at > 150 °C. |

Key on ui other cas no. |

53910-25-1 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

Commercially available pentostatin powder for injection should be stored at 2-8 °C. ... When stored at 2-8 °C, the manufacturer states that currently available pentostatin powder for injection is stable for 18 mo after the date of manufacture when stored as directed. ... Pentostatin is compatible with 5% dextrose injection, 0.9% sodium chloride injection, and lactated Ringer's. When reconstituted with 0.9% sodium chloride injection to a final concentration of 2 mg/ml, pentostatin solutions are physically and chemically stable for at least 72 hr at room temperature (22-25 °C). When diluted to a final concentration of 20 ug/ml, the drug is chemically compatible at room temperature with 0.9% sodium chloride or lactated Ringer's injection for at least 48 hr and with 5% dextrose injection for at least 24 hr. Up to an 8-10% loss in potency has been reported to occur within 48 hr in such solutions diluted in 5% dextrose, However, because such reconstituted and/or diluted pentostatin solutions contain no preservatives, the manufacturer recommends that they be used within 8 hr when stored at room temperature in ambient light, and that unused portions be discarded. Bulk: Bulk samples stored at 60 °C for 9 days showed no decomposition (TLC and UV). Bulk material should be stored at -20 °C for long term storage. |

Solubilité |

Freely soluble in water, aqueous solubility > 100 mg/ml H2O >30 (mg/mL) pH 9 borate buffer >50 (mg/mL) |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2' Deoxycoformycin 2'-Deoxycoformycin CI 825 CI-825 CI825 Co-vidarabine Deoxycoformycin Imidazo(4,5-d)(1,3)diazepin-8-ol, 3-(2-deoxy-beta-D-erythro-pentofuranosyl)-3,4,7,8-tetrahydro-, (R)- Nipent NSC 218321 NSC-218321 NSC218321 Pentostatin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Pentostatin?

A1: Pentostatin is a potent and irreversible inhibitor of adenosine deaminase (ADA) [, ]. This enzyme plays a crucial role in the purine salvage pathway, catalyzing the deamination of adenosine to inosine.

Q2: How does ADA inhibition by Pentostatin impact lymphocytes?

A2: Inhibition of ADA leads to the accumulation of deoxyadenosine triphosphate (dATP), particularly in lymphocytes which are highly sensitive to ADA inhibition [, ]. This accumulation disrupts DNA synthesis and repair, ultimately triggering apoptosis, a programmed cell death mechanism [, , ].

Q3: How does Pentostatin's effect on lymphocytes translate to its therapeutic applications?

A3: Pentostatin's ability to selectively target and eliminate lymphocytes makes it valuable for treating lymphoid malignancies like hairy cell leukemia (HCL) and for inducing immunosuppression [, , ].

Q4: What is the molecular formula and weight of Pentostatin?

A4: The molecular formula of Pentostatin is C11H14N6O4 and its molecular weight is 294.26 g/mol.

Q5: Is there any information available about Pentostatin's spectroscopic data?

A5: While the provided research does not delve into detailed spectroscopic characterization, further exploration of spectroscopic properties would enhance our understanding of the compound's structure and behavior.

Q6: How is Pentostatin administered and what is its typical dosage?

A6: Pentostatin is administered intravenously. While specific dosages can vary based on the indication and individual patient factors, research indicates a dosage of 4 mg/m2 administered intravenously every other week for 6-9 months as being effective in HCL [].

Q7: Are there any known factors that influence the pharmacokinetics of Pentostatin?

A7: Renal function significantly impacts Pentostatin's pharmacokinetics. Dose adjustments are necessary for patients with renal insufficiency [].

Q8: Has the relationship between Pentostatin's pharmacokinetic properties and its pharmacodynamics been explored?

A8: While research acknowledges the impact of renal function on Pentostatin's pharmacokinetic profile, further investigation is necessary to fully understand the interplay between PK/PD and optimize dosing strategies.

Q9: What in vitro models have been used to study the activity of Pentostatin?

A9: In vitro studies have utilized peripheral blood mononuclear cells from healthy donors to assess Pentostatin's impact on lymphocyte viability and subset distribution [].

Q10: What animal models have proven valuable in understanding Pentostatin's efficacy?

A10: IL-10-deficient mice with induced colitis have been used to investigate Pentostatin's therapeutic potential in inflammatory bowel disease [].

Q11: What are the key clinical indications for Pentostatin?

A11: Pentostatin has demonstrated clinical efficacy in the treatment of hairy cell leukemia (HCL), showing high complete response rates and prolonged relapse-free survival times [, , ]. It has also shown activity in other lymphoid malignancies, including chronic lymphocytic leukemia, cutaneous T-cell lymphoma, and adult T-cell lymphoma-leukemia [, ].

Q12: What is the clinical efficacy of Pentostatin in treating steroid-refractory acute graft-versus-host disease (aGvHD)?

A12: While some studies suggest Pentostatin shows promise as a salvage therapy for steroid-refractory aGvHD, particularly in cases with severe intestinal involvement [, ], other research indicates limited benefit in grade III-IV aGvHD []. Further investigation is needed to determine optimal patient populations and treatment strategies.

Q13: How does Pentostatin compare to other treatment options for HCL, like interferon alfa (IFN)?

A13: Clinical trials directly comparing Pentostatin to IFN in previously untreated HCL patients demonstrated significantly higher response rates and longer relapse-free survival with Pentostatin [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(4-Nitrophenyl)piperazin-1-yl]-5-(4-phenylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1679473.png)

![[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester](/img/structure/B1679480.png)

![1-[(2S)-1-[4-[(4-chlorophenyl)methyl]piperidin-1-yl]-3-hydroxybutan-2-yl]-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B1679486.png)